![molecular formula C28H45NO5Si B12284563 (3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(3a’S,4’R,5’R,6a’R)-5’-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phényléthyl]-5,5-diméthyl-spiro[1,3-dioxane-2,2’(1’H)-pentalène]-4’-carboxamide” est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure spiro unique, souvent associée à des propriétés chimiques et biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, y compris la formation de la structure spiro et l’introduction de divers groupes fonctionnels. Les voies de synthèse typiques peuvent inclure :
- Formation du noyau spiro[1,3-dioxane-2,2’(1’H)-pentalène] par des réactions de cyclisation.
- Introduction des groupes hexahydro et diméthylsilyl par des réactions de réduction et de silylation sélectives.
- Attachement du groupe N-[(1R)-2-hydroxy-1-phényléthyl] par formation de liaison amide.
Méthodes de production industrielle
La production industrielle de telles molécules complexes implique souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de techniques de criblage à haut débit pour identifier les meilleurs catalyseurs, solvants et températures pour chaque étape de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en groupes carbonyles.
Réduction : Réduction des groupes carbonyles en groupes hydroxyles.
Substitution : Remplacement des groupes fonctionnels par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogénures d’alkyle ou les chlorures d’acyle.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut donner une cétone ou un aldéhyde, tandis que la réduction d’un groupe carbonyle peut donner un alcool.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie
En biologie, le composé peut être étudié pour son activité biologique potentielle, comme sa capacité à interagir avec des enzymes ou des récepteurs spécifiques.
Médecine
En médecine, le composé peut être étudié pour ses effets thérapeutiques potentiels, comme sa capacité à agir comme médicament ou précurseur de médicament.
Industrie
Dans l’industrie, le composé peut être utilisé dans la production de produits chimiques ou de matériaux spéciaux avec des propriétés uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to act as a drug or drug precursor.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, il peut se lier à une enzyme ou un récepteur spécifique, entraînant un changement de l’activité de cette cible. Les voies impliquées peuvent inclure les voies de transduction du signal ou les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires peuvent inclure d’autres composés spiro ou des molécules présentant des groupes fonctionnels similaires. Voici quelques exemples :
- Dérivés de spiro[1,3-dioxane-2,2’(1’H)-pentalène].
- Composés présentant des groupes hexahydro et diméthylsilyl.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et dans sa structure spiro, ce qui peut conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C28H45NO5Si |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
2'-[tert-butyl(dimethyl)silyl]oxy-N-(2-hydroxy-1-phenylethyl)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide |
InChI |
InChI=1S/C28H45NO5Si/c1-26(2,3)35(6,7)34-23-13-20-14-28(32-17-27(4,5)18-33-28)15-21(20)24(23)25(31)29-22(16-30)19-11-9-8-10-12-19/h8-12,20-24,30H,13-18H2,1-7H3,(H,29,31) |
Clé InChI |
RFODHSIIJZKRDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2(CC3CC(C(C3C2)C(=O)NC(CO)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



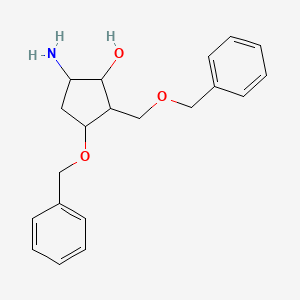
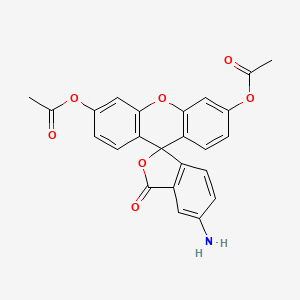



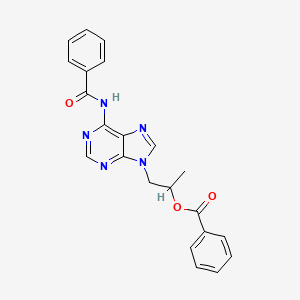
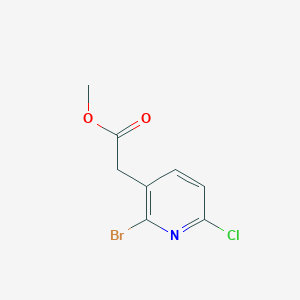
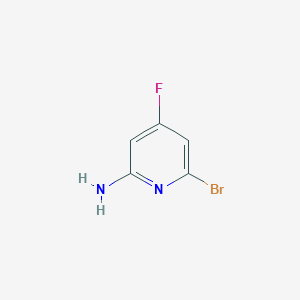
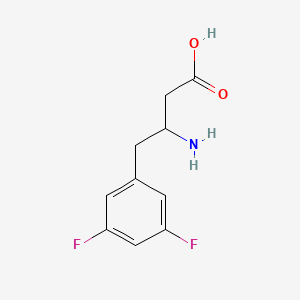

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
